N-[2,4,6-tris(trifluoromethylsulfanyl)phenyl]acetamide
Overview
Description
N-[2,4,6-tris(trifluoromethylsulfanyl)phenyl]acetamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by the presence of trifluoromethylsulfanyl groups attached to a phenyl ring, which is further connected to an acetamide group. This structure imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications .
Mechanism of Action
Mode of Action
Compounds with trifluoromethyl groups are known to exhibit strong interactions with their targets due to the electronegativity of the fluorine atoms .
Biochemical Pathways
It’s known that trifluoromethyl-containing compounds can influence various biochemical pathways due to their strong interactions with biological targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the presence of a trifluoromethyl group can enhance the stability of a compound in a biological environment due to the strong carbon-fluorine bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,4,6-tris(trifluoromethylsulfanyl)phenyl]acetamide typically involves the reaction of 2,4,6-tris(trifluoromethylsulfanyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
- Dissolving 2,4,6-tris(trifluoromethylsulfanyl)aniline in a suitable solvent such as dichloromethane.
- Adding acetic anhydride to the solution.
- Stirring the reaction mixture at a specific temperature, usually around room temperature, for a certain period.
- Isolating the product by filtration and purification techniques such as recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to maximize yield and purity. The production setup includes large reactors, efficient mixing systems, and advanced purification units to ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2,4,6-tris(trifluoromethylsulfanyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl groups to thiols or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Substitution: Nucleophiles such as amines or thiols are used in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound. These products retain some of the unique properties of the parent compound while exhibiting new functionalities .
Scientific Research Applications
N-[2,4,6-tris(trifluoromethylsulfanyl)phenyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity
Comparison with Similar Compounds
N-[2,4,6-tris(trifluoromethylsulfanyl)phenyl]acetamide can be compared with other similar compounds, such as:
N-Phenyl-bis(trifluoromethanesulfonimide): Similar in having trifluoromethyl groups but differs in the overall structure and specific applications.
2,4,6-Tris(trifluoromethyl)phenyl derivatives: These compounds share the trifluoromethyl groups but vary in the attached functional groups and resulting properties.
The uniqueness of this compound lies in its combination of trifluoromethylsulfanyl groups with an acetamide moiety, providing a distinct set of chemical and physical properties that are valuable in various research and industrial contexts .
Properties
IUPAC Name |
N-[2,4,6-tris(trifluoromethylsulfanyl)phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F9NOS3/c1-4(22)21-8-6(24-10(15,16)17)2-5(23-9(12,13)14)3-7(8)25-11(18,19)20/h2-3H,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYPLDCRGURLEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1SC(F)(F)F)SC(F)(F)F)SC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F9NOS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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